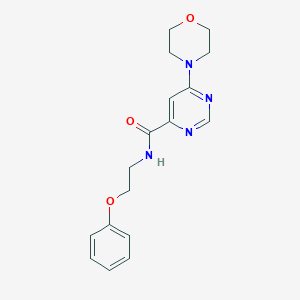

6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C17H20N4O3. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be diverse, depending on the substitutions at the carbon and nitrogen positions . The specific molecular structure of this compound is not detailed in the searched resources.Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Properties

The research landscape for 6-morpholino-N-(2-phenoxyethyl)pyrimidine-4-carboxamide spans various synthetic methodologies and chemical characterizations, aiming at exploring its potential in diverse scientific applications. Studies have demonstrated innovative synthetic routes to create complex molecules incorporating the pyrimidine structure, which is central to our compound of interest.

One notable study by Zaki et al. (2017) outlines a synthetic method leading to new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing the versatility of morpholine and pyrimidine in creating pharmacologically interesting compounds. The synthesized molecules were characterized by spectral analyses, laying the groundwork for future investigations into their biological activities (Zaki, Radwan, & El-Dean, 2017).

Another study by Abu‐Hashem et al. (2020) delved into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. This research highlights the therapeutic potential of morpholino-pyrimidine compounds, specifically pointing towards their cyclooxygenase inhibition and pain relief capabilities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Martínez et al. (2012) developed an efficient method for synthesizing 4,6-disubstituted 2-(4-morpholinyl)pyrimidines via palladium-catalyzed cross-coupling reactions. This work illuminates the structural flexibility and chemical reactivity of morpholino-pyrimidine compounds, offering a broad spectrum of potential applications in medicinal chemistry (Martínez, Pérez-Caaveiro, Peña‐López, Sarandeses, & Pérez Sestelo, 2012).

Biological Activities and Applications

Research also extends into the biological sphere, where the morpholino-pyrimidine scaffold has been investigated for its potential in targeting various biological pathways and diseases. For instance, the study by Devarasetty et al. (2019) synthesized and screened morpholine substituted dihydropyrimidone carboxamides for antimicrobial activity, revealing promising results against both bacterial and fungal pathogens. This underlines the potential of morpholino-pyrimidine derivatives in developing new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Furthermore, Hobbs et al. (2019) explored the morpholine-pyrimidine structure in the context of PI3K and PIKKs inhibition, crucial for cancer therapy. Their discovery of a potent non-nitrogen containing morpholine isostere for PI3Kβ/δ inhibition demonstrates the compound's relevance in designing targeted cancer treatments (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019).

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes involved in various biochemical reactions .

Mode of Action

It can be inferred that the compound interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Eigenschaften

IUPAC Name |

6-morpholin-4-yl-N-(2-phenoxyethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c22-17(18-6-9-24-14-4-2-1-3-5-14)15-12-16(20-13-19-15)21-7-10-23-11-8-21/h1-5,12-13H,6-11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYSJVBFSOKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2626347.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2626353.png)

![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)